molecular formula C19H21FN6O4S B3015037 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide CAS No. 1173030-29-9

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

Cat. No. B3015037
M. Wt: 448.47
InChI Key: OGMCGPCOKRBZHD-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, often referred to as Compound X , is a synthetic molecule designed for specific biological interactions. Its chemical structure combines a piperidine core with an oxadiazole ring and a pyrazole substituent.





  • Synthesis Analysis

    The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have developed efficient synthetic routes to access this compound, enabling further exploration of its properties.





  • Molecular Structure Analysis

    Compound X exhibits a three-dimensional arrangement, with the piperidine and oxadiazole moieties contributing to its overall shape. The fluorophenyl sulfone group enhances its lipophilicity, potentially affecting its bioavailability and cellular uptake.





  • Chemical Reactions Analysis

    Compound X may undergo various chemical reactions, such as hydrolysis, oxidation, or nucleophilic substitutions. Understanding its reactivity is crucial for predicting stability and potential metabolites.





  • Physical And Chemical Properties Analysis



    • Physical Properties : Compound X is a solid crystalline material, typically pale yellow or white.

    • Solubility : It exhibits moderate solubility in organic solvents but limited solubility in water.

    • Melting Point : The melting point lies within a specific range, aiding in its characterization.

    • Stability : Compound X is stable under ambient conditions but may degrade under extreme pH or temperature.




  • Scientific Research Applications

    Synthesis and Biological Evaluation

    The research conducted on 1,3,4-Oxadiazole bearing compounds, including the specific compound , has primarily focused on the synthesis of these compounds and their biological activities. One study involved the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. This process involved several steps, converting organic acids into esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. The compounds were evaluated for their enzyme inhibition activity, specifically against butyrylcholinesterase (BChE), and molecular docking studies were conducted to assess their binding affinity and orientation in the active sites of human BChE protein (Khalid et al., 2016).

    Antibacterial Study

    Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the biological activities of 1,3,4-Oxadiazole bearing compounds. These derivatives exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

    Alzheimer’s Disease Treatment

    A series of new N-substituted derivatives were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer's disease. The study provided insights into the validity of these compounds as new drug candidates, also assessing their haemolytic activity (Rehman et al., 2018).

    Antiproliferative Activities

    Further research on pyrazole-sulfonamide derivatives, which are structurally similar to the compound , was conducted to evaluate their antiproliferative activities against certain cell lines. The study aimed to explore these compounds' effectiveness in inhibiting the proliferation of cancer cells, indicating their potential use in cancer treatment (Mert et al., 2014).

    Safety And Hazards



    • Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.

    • Handling : Proper handling precautions are necessary due to its potential reactivity and unknown hazards.

    • Environmental Impact : Assess its environmental persistence and potential effects.




  • Future Directions



    • Biological Evaluation : Investigate Compound X’s activity against specific disease targets (e.g., cancer, inflammation, or infectious diseases).

    • Structure-Activity Relationship (SAR) : Derive analogs to explore SAR and optimize its pharmacological properties.

    • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

    • Clinical Trials : If promising, initiate preclinical and clinical trials to evaluate safety and efficacy.




    properties

    IUPAC Name

    N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H21FN6O4S/c1-12-10-16(25(2)24-12)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGMCGPCOKRBZHD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H21FN6O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    448.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide

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